molecular formula C8H5BrO3 B1374638 4-Bromo-3-formylbenzoic acid CAS No. 776315-23-2

4-Bromo-3-formylbenzoic acid

Cat. No. B1374638
M. Wt: 229.03 g/mol
InChI Key: BCCWNHVSVOSFOT-UHFFFAOYSA-N
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Description

4-Bromo-3-formylbenzoic acid is a benzoic acid derivative that contains a formyl group and a bromine atom. It has a CAS Number of 776315-23-2 and a molecular weight of 229.03 . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular formula of 4-Bromo-3-formylbenzoic acid is C8H5BrO3 . This indicates that the compound consists of 8 carbon atoms, 5 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

4-Bromo-3-formylbenzoic acid has a density of 1.8±0.1 g/cm3 . It has a boiling point of 364.8±32.0 °C at 760 mmHg . The compound is solid at room temperature and has a flash point of 174.4±25.1 °C .

Scientific Research Applications

Enzyme Engineering and Biochemical Studies

  • 4-Bromo-3-formylbenzoic acid has been utilized in enzyme engineering, specifically in the study of transketolase reactions. Payongsri et al. (2012) explored its use in producing novel α,α-dihydroxyketones, revealing insights into the reaction rates of transketolase with aromatic aldehydes (Payongsri et al., 2012).

Organic Chemistry and Synthesis

  • In organic chemistry, 4-Bromo-3-formylbenzoic acid is involved in catalyst-free P-C coupling reactions. Jablonkai and Keglevich (2015) reported its use in reactions with diarylphosphine oxides under microwave irradiation in water, leading to the formation of phosphinoylbenzoic acids (Jablonkai & Keglevich, 2015).

Molecular Rearrangements

  • Sugihara et al. (1992) demonstrated its role in molecular rearrangements, specifically in the transformation of oxidation products of bromo-formylazulenes under certain conditions, highlighting its utility in studying chemical behavior and reaction pathways (Sugihara et al., 1992).

Multicomponent Chemical Reactions

  • Opatz and Ferenc (2005) explored its application in multicomponent chemical reactions, particularly in the formation of 3-amino-4-(arylamino)-1H-isochromen-1-ones. This study underscores its significance in facilitating complex chemical syntheses (Opatz & Ferenc, 2005).

Supramolecular Chemistry

  • In the field of supramolecular chemistry, Varughese and Pedireddi (2006) discussed its use in molecular recognition studies. They synthesized and analyzed supramolecular assemblies of 4-bromo-3-formylbenzoic acid with various N-donor compounds, contributing to the understanding of molecular interactions (Varughese & Pedireddi, 2006).

Flow Chemistry and Pharmaceutical Applications

  • Seto et al. (2019) employed 4-Bromo-3-formylbenzoic acid in the scale-up synthesis of biologically significant compounds using continuous flow-flash chemistry. This research is particularly relevant for pharmaceutical manufacturing and process optimization (Seto et al., 2019).

Safety And Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

4-bromo-3-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCWNHVSVOSFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-formylbenzoic acid

CAS RN

776315-23-2
Record name 4-Bromo-3-formylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Bromo-3-(dibromomethyl)benzoic acid (3.7 g) was added to a solution of aqueous sodium carbonate (16 g in 100 ml) and the mixture heated at 70° C. for 12 hrs. The pH of the cooled reaction was adjusted to pH5 using hydrochloric acid (2N) and the mixture extracted with ethyl acetate, to give, after evaporation of the solvent in vacuo, 4-bromo-3-formylbenzoic acid.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Régent - 2013 - freidok.uni-freiburg.de
The challenge for a chemist is to solve problems about which people care.[1] Many of chemistrys fundamental discoveries were made in the course of developing practical technologies. …
Number of citations: 3 www.freidok.uni-freiburg.de
Y Dai, J Weng, J George, H Chen, Q Lin, J Wang… - Organic …, 2019 - ACS Publications
… Synthesis of the heterobifunctional linker was performed in two steps, using readily available 4-bromo-3-formylbenzoic acid 9, as shown in Table 1. O-propargylation furnished bromo-…
Number of citations: 9 pubs.acs.org

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